Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the specific synthetic route involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with ethyl carbamate under appropriate conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring.
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .
Biological Activity
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound belongs to the indole family, which is known for its extensive pharmacological properties. The synthesis of this compound typically involves the reaction of indole derivatives with carbamates, leading to a range of substituted products that can exhibit varying biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits potent antimicrobial properties. Notably, it has been shown to enhance the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies revealed that modifications to the carbamate moiety significantly influence its antimicrobial potency.
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
Kf18 | >128 | Selective potentiator for β-lactam antibiotics |
6a | 16 | Improved activity compared to Kf18 |
13a | 2 | Enhanced RMA activity |
The data indicates that the introduction of an ethyl group in place of a methyl group resulted in an 8-fold increase in activity against MRSA strains when tested with cefazolin and amoxicillin/clavulanate .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including PANC-1 and KB3-1 cells. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant growth inhibition.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
PANC-1 | 0.046 | 4.3 |
KB3-1 | 0.200 | - |
The selective index suggests that this compound may preferentially target cancer cells while exhibiting lower toxicity towards normal cells .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of various indole derivatives, this compound was identified as a lead compound due to its ability to resensitize MRSA strains to β-lactam antibiotics. The study utilized a series of analogs to determine the optimal structural features necessary for enhanced activity.
Case Study 2: Anticancer Properties
Another pivotal study assessed the effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and arrested cell cycle progression at specific phases, confirming its potential as an anticancer agent.
Properties
CAS No. |
62618-59-1 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl N-[2-(1-methylindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-15-9-10(7-8-14-13(16)17-2)11-5-3-4-6-12(11)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
YSRJHXAOJXHSPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)OC |
Origin of Product |
United States |
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